trans-4-(Hydroxymethyl)cyclohexanol

Overview

Description

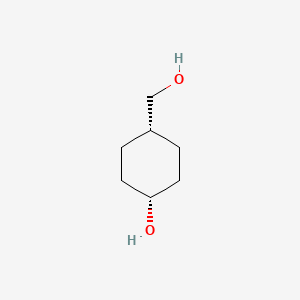

“trans-4-(Hydroxymethyl)cyclohexanol” is a chemical compound with the molecular formula C7H14O2 . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with a hydroxymethyl group attached to the 4th carbon . The molecular weight of this compound is 130.19 .Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 130.19 .Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Trans-4-(Hydroxymethyl)cyclohexanol serves as a crucial precursor in synthesizing pharmaceutical intermediates. For instance, it is used in the two-step synthesis of trans-4-(N-acetylamido)cyclohexanol, an important component for creating hydrochloride salt, a pharmaceutical intermediate (Li Jia-jun, 2012).

Perfumery and Fragrance Industry

In the perfumery sector, this compound derivatives, such as 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate, are utilized. These compounds are significant in creating commercial fragrances, exhibiting distinct odorant properties compared to their cis-isomers (F. Tentori et al., 2020).

Molecular Structure and Polymorphism Studies

This compound and its derivatives are subjects of study in molecular structure and polymorphism. Research includes exploring the equilibrium of bi-axial/bi-equatorial conformers and the nature of intermolecular hydrogen bonding in various polymorphic forms (M. T. Rosado et al., 2014).

Stereochemistry in Chemical Synthesis

This compound is significant in studying the stereochemistry of products in acid-catalyzed cyclization of related cyclohexanols. Such studies provide insights into mechanisms that drive stereochemical results in organic synthesis (B. Banik et al., 1988).

Liquid Crystal Synthesis

This compound derivatives are used in synthesizing liquid crystals, especially in the presence of water. This synthesis utilizes selective aldol addition reactions of cyclohexanone zinc-enolates with formaldehyde, demonstrating unique liquid crystalline behavior (C. Tschierske & H. Zaschke, 1988).

Studies on Metabolites

It also plays a role in studying the metabolites of related compounds in various species, including humans. Understanding these metabolites helps in assessing the pharmacokinetics and biotransformation pathways of related drugs (A. Renwick & R. T. Williams, 1972).

Biocatalytic Processes

This compound is involved in biocatalytic processes, such as the synthesis of specific fragrances and pharmaceuticals. Enzymes like alcohol dehydrogenases are used for stereoselective reduction of ketones to produce specific isomers of this compound (C. Pinedo-Rivilla et al., 2009).

Catalyst in Hydrogenation Processes

Its derivatives are used as catalysts in the hydrogenation of phenol to cyclohexanone, an important industrial process. The catalysts exhibit high activity and selectivity under mild conditions, making them valuable in chemical manufacturing (Yong Wang et al., 2011).

Safety and Hazards

The safety data sheet for “trans-4-(Hydroxymethyl)cyclohexanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZISGVNOKTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297079, DTXSID701301327 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3685-27-6, 3685-24-3 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)